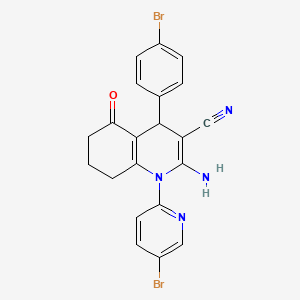

2-Amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, a class of nitrogen-containing heterocycles known for their structural complexity and pharmacological relevance. Its core structure features a bicyclic hexahydroquinoline scaffold substituted with a brominated phenyl group at position 4, a brominated pyridinyl group at position 1, and a cyano group at position 3.

Properties

CAS No. |

311765-31-8 |

|---|---|

Molecular Formula |

C21H16Br2N4O |

Molecular Weight |

500.2 g/mol |

IUPAC Name |

2-amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H16Br2N4O/c22-13-6-4-12(5-7-13)19-15(10-24)21(25)27(18-9-8-14(23)11-26-18)16-2-1-3-17(28)20(16)19/h4-9,11,19H,1-3,25H2 |

InChI Key |

FVPFGUSEZQFDDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 5-bromopyridine-2-carbaldehyde, and cyanoacetamide.

Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and cyanoacetamide in the presence of a base, such as sodium ethoxide, to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 5-bromopyridine-2-carbaldehyde in the presence of a catalyst, such as piperidine, to form the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonitrile groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the phenyl and pyridine rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, sodium ethoxide.

Major Products

Oxidation: Formation of oxo derivatives and nitrile oxides.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-Amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has shown potential in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Impact on Properties

Hexahydroquinoline derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of the target compound and key analogs:

Key Findings from Comparative Studies

- Halogen Effects: Bromine substituents (as in the target compound and 311320-38-4) increase binding affinity to hydrophobic pockets in proteins compared to non-halogenated analogs .

- Ring Modifications : Pyridine (target compound) vs. thiophene (311320-38-4) alters electronic properties. Pyridine’s nitrogen enables hydrogen bonding, while thiophene’s sulfur participates in hydrophobic interactions .

- Steric Effects : 7,7-Dimethyl groups (339339-29-6) enhance conformational rigidity, improving selectivity but reducing solubility .

Biological Activity

The compound 2-Amino-4-(4-bromophenyl)-1-(5-bromopyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and any relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of bromine atoms and the carbonitrile group suggests potential interactions with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of hexahydroquinolines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study highlighted the structure-activity relationship (SAR) of related compounds where modifications in the quinoline structure led to enhanced potency against specific cancer types such as gliomas and acute myeloid leukemia (AML) .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cancer metabolism. For instance, some derivatives have been shown to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in oncogenic processes . This inhibition leads to reduced levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis.

Case Studies

Pharmacological Profile

The pharmacological profile indicates promising results in preclinical models. The compound's ability to interact with multiple biological targets suggests a multi-faceted approach to therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.